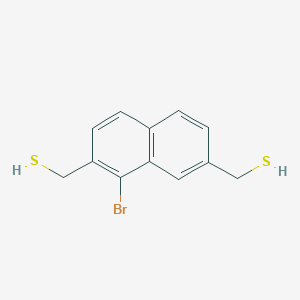
(1-Bromonaphthalene-2,7-diyl)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is an organic compound that features a bromine atom and two thiol groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalene-2,7-diyl)dimethanethiol typically involves the bromination of naphthalene followed by the introduction of thiol groups. One common method involves the use of 1-bromonaphthalene as a starting material. The thiol groups can be introduced through a reaction with methanethiol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromonaphthalene-2,7-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form naphthalene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
Major products formed from these reactions include disulfides, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
(1-Bromonaphthalene-2,7-diyl)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which (1-Bromonaphthalene-2,7-diyl)dimethanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: Lacks the thiol groups, making it less reactive in certain chemical reactions.
2,7-Dibromonaphthalene: Contains two bromine atoms but no thiol groups, leading to different reactivity and applications.
Naphthalene-2,7-dithiol:
Uniqueness
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is unique due to the presence of both a bromine atom and two thiol groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
923025-37-0 |
|---|---|
Molekularformel |
C12H11BrS2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
[8-bromo-7-(sulfanylmethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H11BrS2/c13-12-10(7-15)4-3-9-2-1-8(6-14)5-11(9)12/h1-5,14-15H,6-7H2 |
InChI-Schlüssel |
WYATZOBSXUPGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


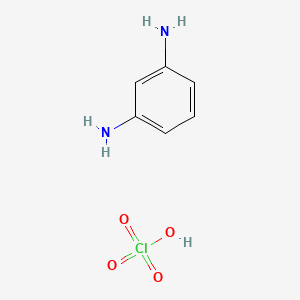
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
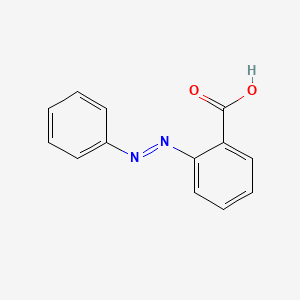
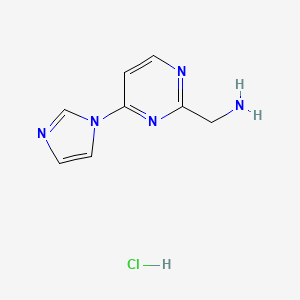
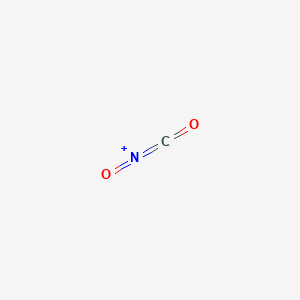
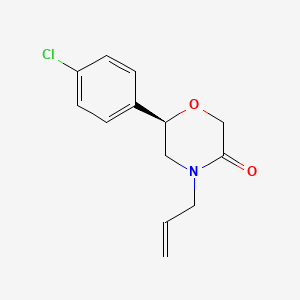
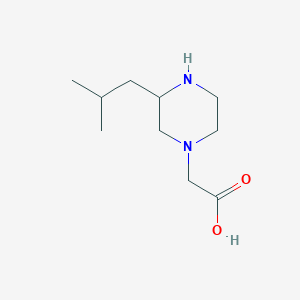
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
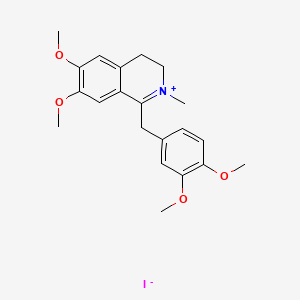

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
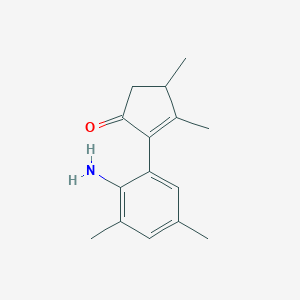
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
